![molecular formula C37H67ClO4 B13401271 (27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)
(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 is a synthetic lipid compound that has garnered significant attention due to its biochemical and physiological effects. As a member of the chlorinated lipids family, it exhibits notable anti-inflammatory and anti-tumor properties .
Métodos De Preparación
The synthesis of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 involves the esterification of palmitic acid and linoleic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure the desired product is obtained . Industrial production methods often involve large-scale esterification processes with rigorous purification steps to achieve high purity levels .
Análisis De Reacciones Químicas
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 has a wide range of scientific research applications:
Mecanismo De Acción
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 exerts its effects through several molecular targets and pathways:
Inhibition of NF-κB: This transcription factor is crucial in various disorders, and its inhibition by the compound leads to reduced inflammation.
Activation of AMPK: This protein regulates energy metabolism and exhibits anti-tumor properties.
Induction of Apoptosis: The compound induces programmed cell death, which is vital for eliminating damaged cells.
Comparación Con Compuestos Similares
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 can be compared with other similar compounds, such as:
Rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol: This compound has a similar structure but contains linolenic acid instead of linoleic acid.
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: This compound has an oleoyl group instead of a chloropropanediol moiety.
Rac-1-Palmitoyl-3-chloropropanediol: This compound lacks the linoleoyl group and has different biochemical properties.
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 is unique due to its specific combination of fatty acid esters and chloropropanediol, which confer its distinct biochemical and physiological effects.
Propiedades
Fórmula molecular |
C37H67ClO4 |
|---|---|
Peso molecular |
616.4 g/mol |
Nombre IUPAC |
(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h11,13,17-18,34,41-42H,3-10,12,14-16,19-33H2,1-2H3/b13-11-,18-17-/i33D2,34D,41D,42D |
Clave InChI |
RKODLAQXWBZYNH-KBXXHTAZSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C(=O)CCCCCCC/C=C\C/C=C\CCCCC)C(C(=O)CCCCCCCCCCCCCCC)(O[2H])O[2H])Cl |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13401188.png)
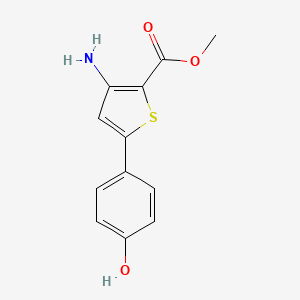
![N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B13401193.png)
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)
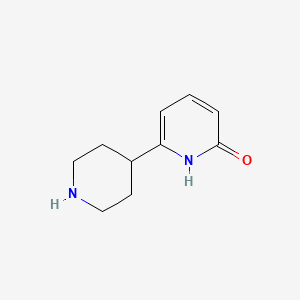


![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
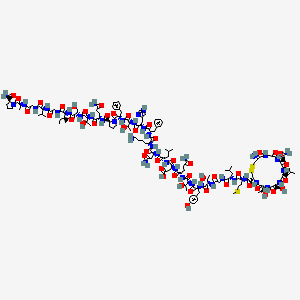

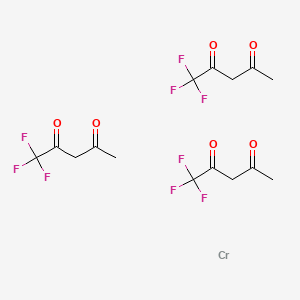
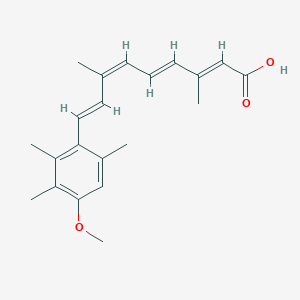
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

